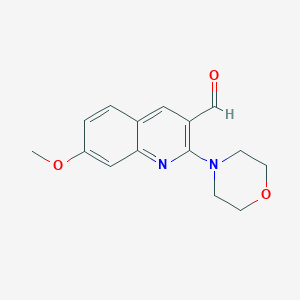

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-3-2-11-8-12(10-18)15(16-14(11)9-13)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFAADLKUKWCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the methoxy, morpholino, and aldehyde groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The methoxy and morpholino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 7-Methoxy-2-morpholinoquinoline-3-carboxylic acid.

Reduction: 7-Methoxy-2-morpholinoquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde include:

Research Findings and Implications

- Methoxy vs. Chloro Trade-offs : Methoxy substitution optimizes pharmacokinetics, while chloro variants prioritize potency. Hybrid strategies (e.g., 7-OCH₃ + 6-Cl) could balance these properties .

- Carbaldehyde Utility : The 3-CHO group is critical for post-synthetic modifications, enabling structure-activity relationship (SAR) studies without altering the core scaffold .

- Synthetic Paradigms: SNAr and hydrazine-based routes provide complementary approaches for diversifying quinoline libraries .

Biological Activity

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde, a compound with the CAS number 433953-25-4, belongs to the quinoline family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a methoxy group and a morpholino group. This unique structure contributes to its biological activity, particularly in targeting various enzymes and receptors.

Biological Activities

1. Anticancer Activity

Research indicates that 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde exhibits significant anticancer properties. It has shown effectiveness against various cancer cell lines, including breast cancer and leukemia. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections resistant to conventional antibiotics .

3. Antipsychotic Effects

Preliminary studies suggest that 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde may possess antipsychotic properties, likely due to its action on neurotransmitter systems. This aspect warrants further investigation to explore its potential as a therapeutic agent in psychiatric disorders .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- EGFR-TK Inhibition : The compound has been noted for its activity against the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell signaling pathways related to cancer progression.

- Free Radical Scavenging : It exhibits antioxidant properties, potentially mitigating oxidative stress by scavenging free radicals .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating strong activity. |

| Study 2 | Showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |

| Study 3 | Reported potential antipsychotic effects in animal models, necessitating further exploration in clinical settings. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.